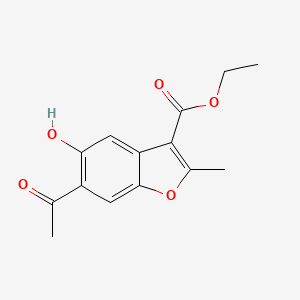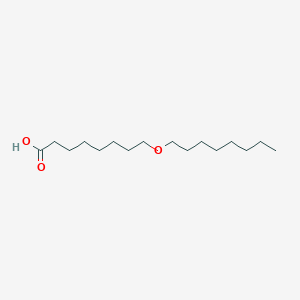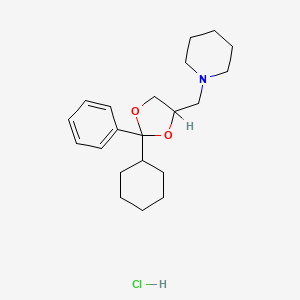![molecular formula C10H19O5PS2 B14484603 Butanoic acid, 2-[(diethoxyphosphinothioyl)thio]-3-oxo-, ethyl ester CAS No. 64066-27-9](/img/structure/B14484603.png)
Butanoic acid, 2-[(diethoxyphosphinothioyl)thio]-3-oxo-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 2-[(diethoxyphosphinothioyl)thio]-3-oxo-, ethyl ester is a chemical compound with a complex structure that includes a butanoic acid backbone, a phosphinothioyl group, and an ethyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-[(diethoxyphosphinothioyl)thio]-3-oxo-, ethyl ester typically involves the esterification of butanoic acid derivatives with ethyl alcohol in the presence of a catalyst. One common method is the Fischer esterification, where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst, such as sulfuric acid . The reaction conditions usually require heating under reflux to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The choice of solvents, catalysts, and purification methods can vary depending on the desired scale and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Butanoic acid, 2-[(diethoxyphosphinothioyl)thio]-3-oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a functional group in the compound. Common reagents include halides and other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, thiols, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Butanoic acid, 2-[(diethoxyphosphinothioyl)thio]-3-oxo-, ethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of butanoic acid, 2-[(diethoxyphosphinothioyl)thio]-3-oxo-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The phosphinothioyl group may play a crucial role in its activity, influencing its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Butanoic acid, 2-methyl-, ethyl ester: A similar ester with a methyl group instead of the phosphinothioyl group.
Butanoic acid, ethyl ester: A simpler ester without the additional functional groups.
Uniqueness
Butanoic acid, 2-[(diethoxyphosphinothioyl)thio]-3-oxo-, ethyl ester is unique due to the presence of the phosphinothioyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
64066-27-9 |
|---|---|
Fórmula molecular |
C10H19O5PS2 |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
ethyl 2-diethoxyphosphinothioylsulfanyl-3-oxobutanoate |
InChI |
InChI=1S/C10H19O5PS2/c1-5-13-10(12)9(8(4)11)18-16(17,14-6-2)15-7-3/h9H,5-7H2,1-4H3 |
Clave InChI |
WNCIWRBMPACOSO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(=O)C)SP(=S)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


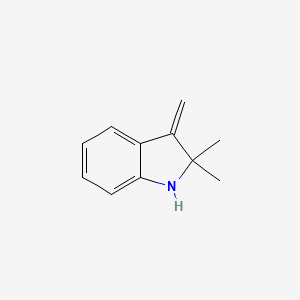
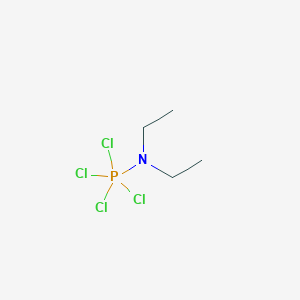
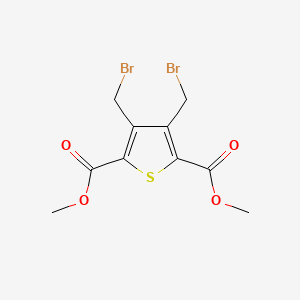
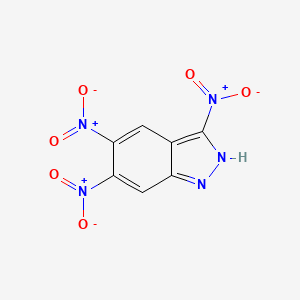
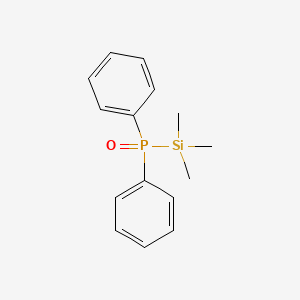

![5-Ethyl-8-oxo-5,8-dihydro[1,3]thiazolo[4,5-g]quinoline-7-carboxylic acid](/img/structure/B14484556.png)
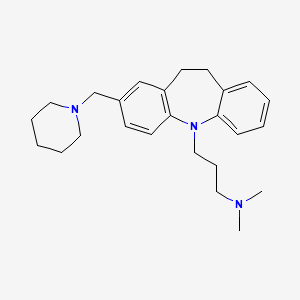
![2-[(2-Chlorophenyl)(cyclohexyl)methyl]pyridine](/img/structure/B14484563.png)
![[(Difluoroboranyl)methyl]{[fluoro(dimethyl)silyl]methyl}dimethylsilane](/img/structure/B14484570.png)
